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molecular formula C17H11FN2O2 B8769252 3-Quinolinecarbonitrile, 7-fluoro-4-hydroxy-6-(phenylmethoxy)-

3-Quinolinecarbonitrile, 7-fluoro-4-hydroxy-6-(phenylmethoxy)-

Cat. No. B8769252
M. Wt: 294.28 g/mol
InChI Key: BGYLADSNTDSOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06780996B2

Procedure details

A mixture of 4-benzyloxy-3-fluoroaniline (6.06 g, 27.9 mmol) (U.S. Pat. No. 5,622,967) and ethyl (ethoxymethylene)cyanoacetate (5.08 g, 30.0 mmol) is heated at 120° C. for 45 minutes then cooled to room temperature. This solid is added in portions to a 3:1 mixture of diphenyl ether:biphenyl at 245° C. This mixture is heated at 245° C. for 3 hours then cooled and the solids are collected by filtration, washing with hexane and diethyl ether to provides 2.60 g of 6-benzyloxy-7-fluoro-4-oxo-1, 4-dihydro-3-quinolinecarbonitrile, mp>250° C.
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][C:10]=1[F:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O:19][CH:20]=[C:21]([C:27]#[N:28])[C:22](OCC)=O)C.C1(OC2C=CC=CC=2)C=CC=CC=1.C1(C2C=CC=CC=2)C=CC=CC=1>>[CH2:1]([O:8][C:9]1[CH:15]=[C:14]2[C:12](=[CH:11][C:10]=1[F:16])[NH:13][CH:22]=[C:21]([C:27]#[N:28])[C:20]2=[O:19])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
6.06 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(N)C=C1)F
Step Two
Name
Quantity
5.08 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 245° C
TEMPERATURE
Type
TEMPERATURE
Details
This mixture is heated at 245° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
FILTRATION
Type
FILTRATION
Details
the solids are collected by filtration
WASH
Type
WASH
Details
washing with hexane and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(C(=CNC2=CC1F)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 31.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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